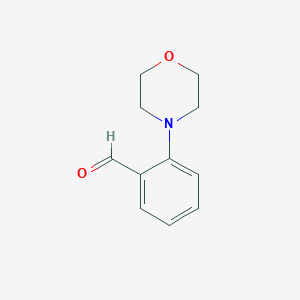

2-Morpholinobenzaldehyde

Übersicht

Beschreibung

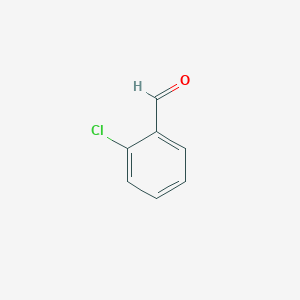

2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .

Synthesis Analysis

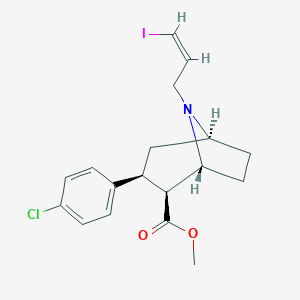

The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

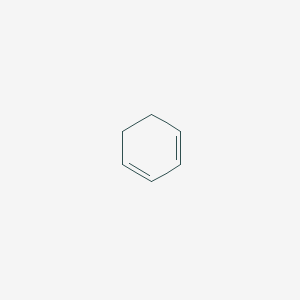

Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Physical And Chemical Properties Analysis

2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .

Wissenschaftliche Forschungsanwendungen

Gene Expression Manipulation

A novel approach using caged circular Morpholino oligomers (cMOs) has been introduced for manipulating gene expression in zebrafish. These caged cMOs, designed with a photocleavable moiety linking two ends, allow for photomodulation of gene expression. This method has successfully modulated β-catenin-2 and no tail expression in zebrafish embryos, offering a refined tool for studying gene functions within networks or for genes with multiple roles (Wang et al., 2012).

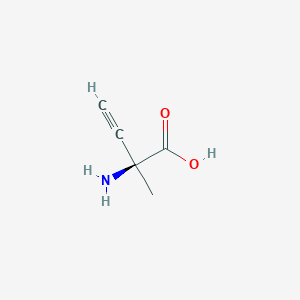

Medicinal Chemistry and Pharmacological Activity

Morpholine and its derivatives, including compounds like 2-Morpholinobenzaldehyde, are highlighted for their broad spectrum of biological activities and significant roles in drug design. Morpholine's versatility as a synthetic building block and its incorporation into bioactive molecules are attributed to its favorable physicochemical, biological, and metabolic properties. This review emphasizes the importance of morpholine as a privileged structure in medicinal chemistry, underscoring its contributions to developing enzyme inhibitors and selective affinity towards a variety of receptors (Kourounakis et al., 2020).

Biodegradable Material Synthesis

The synthesis and application of morpholine-2,5-dione derivatives, closely related to 2-Morpholinobenzaldehyde, in creating biodegradable polymers for medical applications, are extensively studied. These derivatives serve as cyclic monomers for producing materials used in nerve catheters, tissue engineering, and drug release carriers. The synthesis methods of these derivatives and their copolymers, along with their potential medical applications, are detailed, highlighting the advances in utilizing morpholine-based compounds for biodegradable material development (Yu, 2015).

Advanced Synthetic Techniques

Research on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcases the intricate methodologies employed in creating morpholine derivatives. This potent M1 selective muscarinic agonist's synthesis, relevant to antimicrobial applications, demonstrates the advanced synthetic techniques involved in producing morpholine-based compounds. The study underscores the strategic importance of bromination and cyclization steps, contributing to the overall yield and efficacy of the synthesis process (Kumar et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTAEWVBVHSDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371767 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinobenzaldehyde | |

CAS RN |

58028-76-5 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)